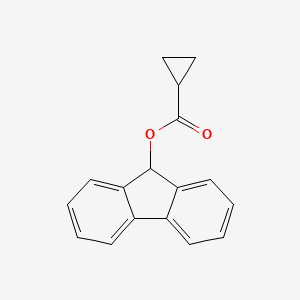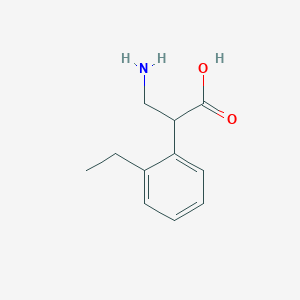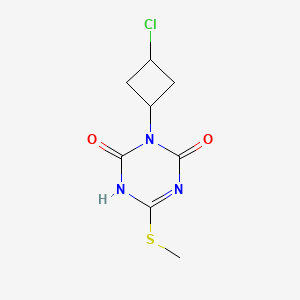
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel is a complex compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel typically involves the reaction of pyridine with a porphyrin precursor under controlled conditions. One common method involves the use of a surfactant-assisted synthetic route, which helps in the construction of highly organized three-dimensional organic micro-structures . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The pyridyl groups can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the porphyrin, as well as substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions and other molecules, facilitating catalytic reactions and generating reactive oxygen species. These interactions are crucial for its applications in catalysis and photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)porphyrin: This compound is similar in structure but lacks the nickel center, which affects its catalytic properties.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin: This compound has a similar porphyrin core but different substituents, leading to variations in its chemical and biological properties.
Uniqueness
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel is unique due to its nickel center, which enhances its catalytic activity and makes it suitable for various industrial and medical applications.
Eigenschaften
Molekularformel |
C40H26N8Ni |
|---|---|
Molekulargewicht |
677.4 g/mol |
IUPAC-Name |
nickel;5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C40H26N8.Ni/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24,45,48H; |
InChI-Schlüssel |
IGXXDAULZNGWLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)


![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)

![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)


![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)


